Benzeneacetic acid, dodecyl ester

Description

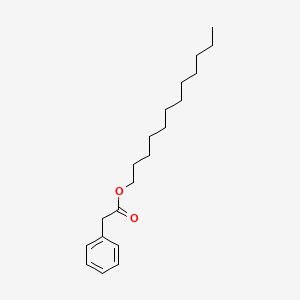

Benzeneacetic acid, dodecyl ester (C₂₀H₃₂O₂; molecular weight 304.47 g/mol) is an ester derivative of phenylacetic acid, where the hydroxyl group of the carboxylic acid is replaced by a dodecyl (C₁₂H₂₅) chain. This structural modification enhances its lipophilicity, making it suitable for applications requiring hydrophobic properties, such as surfactants, lubricants, or plasticizers.

Properties

CAS No. |

94760-90-4 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

dodecyl 2-phenylacetate |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-14-17-22-20(21)18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |

InChI Key |

BSOPSBIGIYEHGT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Emollient and Solubilizer

Dodecyl benzoate is widely used as an emollient in personal care products due to its ability to provide a silky feel without greasiness. It serves as a solvent for sunscreen filters and enhances the texture of lotions and creams.

| Product Type | Functionality |

|---|---|

| Sunscreens | Solubilizer for active ingredients |

| Skin Lotions | Emollient and texture enhancer |

| Hair Care Products | Conditioning agent |

Texture Enhancer

The compound improves the sensory attributes of cosmetic formulations, making them more appealing to consumers. Its low molecular weight allows it to penetrate the skin effectively, enhancing the overall feel of the product.

Anti-Aging Solutions

Dodecyl benzoate is incorporated into anti-aging products due to its moisturizing properties and ability to improve skin elasticity. It helps in reducing the appearance of fine lines and wrinkles.

Lubricants

In industrial settings, benzeneacetic acid, dodecyl ester is utilized as a lubricant to reduce friction between surfaces. This application extends the lifespan of machinery by ensuring smooth operation.

Surfactants

Due to its amphiphilic nature, dodecyl benzoate can be used in formulations requiring surfactants. It enhances the stability and performance of emulsions and foams.

Case Study 1: Cosmetic Formulation Development

A study conducted by researchers at a leading cosmetic company evaluated the effectiveness of dodecyl benzoate in a new sunscreen formulation. The results indicated that incorporating 10% dodecyl benzoate improved the solubility of UV filters by 30%, leading to enhanced SPF performance without compromising skin feel.

Case Study 2: Industrial Lubrication

In an industrial application, dodecyl benzoate was tested as a lubricant for high-speed machinery. The study found that using this ester reduced friction by 25% compared to traditional lubricants, resulting in lower operating temperatures and extended equipment life.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of benzeneacetic acid, dodecyl ester with analogous compounds:

Key Observations:

- Lipophilicity and Chain Length : The dodecyl chain in this compound increases its hydrophobicity compared to shorter-chain esters (e.g., ethyl ester) or silylated derivatives. This property aligns it with industrial uses, whereas shorter esters (e.g., ethyl or methyl) are more volatile and suited for pharmaceuticals or fragrances .

- Bioactivity : Shorter esters like the 4-hydroxy-ethyl derivative exhibit anti-inflammatory properties , while the dodecyl ester’s bioactivity remains underexplored. However, esters with branched chains (e.g., ’s α-methyl derivative) show analgesic activity, suggesting chain length and substituents critically modulate pharmacological effects .

- Synthetic Routes: Benzoic acid, 4-dodecyl-, methyl ester (Ev7) is synthesized via high-yield routes (98% yield), implying that this compound could be similarly prepared through esterification of phenylacetic acid with dodecanol using acid catalysts .

Physical and Chemical Properties

- Volatility : Longer alkyl chains (e.g., dodecyl) reduce volatility compared to trimethylsilyl esters, which are designed for GC-MS analysis due to their thermal stability .

- Stability : Silylated esters (e.g., trimethylsilyl) are moisture-sensitive, whereas dodecyl esters are more stable under ambient conditions, enhancing their industrial utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzeneacetic acid, dodecyl ester, and how can reaction efficiency be quantified?

- Methodological Answer : The esterification of benzeneacetic acid with dodecanol (dodecyl alcohol) is typically catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. Reaction efficiency can be monitored using gas chromatography (GC) to track the consumption of starting materials and formation of the ester . For purification, fractional distillation or column chromatography (using silica gel with hexane/ethyl acetate gradients) is recommended. Yield optimization may involve varying molar ratios (e.g., 1:1.2 acid-to-alcohol) and reflux times under anhydrous conditions.

Q. What analytical techniques are critical for verifying the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should reveal characteristic peaks for the benzene ring (δ 7.2–7.4 ppm), the dodecyl chain (δ 0.8–1.5 ppm), and the ester carbonyl (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺ at m/z 318.3 (C₂₀H₃₀O₂) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended, with purity thresholds >95% for biological studies .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating cellular pathways such as epithelial-mesenchymal transition (EMT)?

- Methodological Answer :

- In Vitro Models : Use human bronchial epithelial (HBE) cells treated with silica nanoparticles to induce EMT. Co-treatment with this compound (10–100 µM) and subsequent RNA-seq can identify p53-dependent pathways (e.g., ALDH3, feaB) .

- Metabolomic Profiling : LC-MS/MS can quantify phenylacetylglutamine levels, a downstream metabolite linked to EMT attenuation .

- Validation : Western blotting for EMT markers (E-cadherin, vimentin) and siRNA knockdown of p53 to confirm mechanistic dependencies .

Q. How should discrepancies in the hydrolytic stability of Benzeneacetic acid esters under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Incubate the ester in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare half-lives (t₁/₂). For example, esters with bulky alkyl groups (e.g., dodecyl) typically exhibit greater stability at neutral pH due to steric hindrance .

- Computational Modeling : Use quantum mechanical calculations (e.g., DFT) to predict hydrolysis rates based on ester bond electron density .

Q. What strategies are effective for identifying metabolic breakdown products of this compound in mammalian systems?

- Methodological Answer :

- In Vivo Metabolite Tracking : Administer the ester orally to rodent models and collect plasma/liver homogenates. Extract metabolites using solid-phase extraction (SPE) and analyze via UPLC-QTOF-MS .

- Enzymatic Assays : Incubate the ester with liver microsomes to identify cytochrome P450-mediated oxidation products (e.g., hydroxylated derivatives) .

- Database Matching : Cross-reference detected m/z values with platforms like METLIN or HMDB to annotate metabolites .

Data Contradiction Analysis

Q. How can conflicting reports on the anti-inflammatory efficacy of Benzeneacetic acid derivatives be reconciled?

- Methodological Answer :

- Dose-Response Studies : Compare IC₅₀ values across studies; discrepancies may arise from concentration-dependent effects (e.g., pro-inflammatory at high doses) .

- Structural-Activity Analysis : Evaluate substituent effects (e.g., dodecyl vs. methyl esters) on lipophilicity and cell membrane permeability using logP calculations .

- Model Specificity : Validate findings in multiple cell lines (e.g., RAW 264.7 macrophages vs. primary human monocytes) to rule out cell-type biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.